molecular formula C20H30O2 B7781756 Abietic acid CAS No. 15522-12-0

Abietic acid

Cat. No.: B7781756
CAS No.: 15522-12-0
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Mechanism of Action

Target of Action

Abietic acid (AA) is a natural abietane diterpenoid compound found in coniferous trees . It has been reported to exhibit various biological activities, including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . AA has been found to inhibit CD1 and CDK4, which are crucial for cell cycle progression . It also exhibits high scavenging activity against DPPH, ABTS, and NO radicals .

Mode of Action

AA interacts with its targets, leading to various changes in cellular processes. For instance, it induces apoptosis and inhibits the proliferation of cancer cells by causing G0/G1 phase cell cycle arrest . It also reacts exothermically with both organic and inorganic bases . On reaction with active metals, it produces gaseous hydrogen and a metallic salt .

Biochemical Pathways

AA affects several biochemical pathways. It has been reported to work against cancer through different molecular pathways, including STAT3, NF-kB, PI3K/AKT/mTOR, cell cycle arrest, mitochondrial dependent pathway, extrinsic apoptosis pathway, autophagy, mitophagy, and ferroptosis . It also ameliorates the inflammatory response, including NO production, iNOS-induced COX-2 mediated pathway activation, and cytokine transcription .

Pharmacokinetics

It is known that aa is insoluble in water but very soluble in acetone, petroleum ether, et2o, and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The action of AA results in various molecular and cellular effects. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells . It also exhibits anti-inflammatory effects by ameliorating the inflammatory response . Furthermore, AA has been found to be more effective against Staphylococcus than Pseudomonas .

Action Environment

The action of AA can be influenced by environmental factors. For instance, AA is easily oxidized in air, and its derivatives formed by oxidation, including epoxides and hydroperoxides, are responsible for the allergenic effect of rosin . The equilibrium state of AA with levopimaric acid, neothis compound, and palustric acid shifts to the side of this compound at temperatures above 100°C .

Biochemical Analysis

Biochemical Properties

Abietic acid: has been reported to have various pharmacological activities including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . It has also been found to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway and ferroptosis pathways .

Cellular Effects

This compound: has been shown to have significant effects on various types of cells. In cancer cells, it has been reported to cause a gradual decrease in PI3K protein levels and significantly inhibit Akt activation in a dose-dependent manner . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has strong binding efficiency with the AchE and HDAC3 receptors, as indicated by Ligplot analysis and root mean square deviation analysis . These interactions lead to enzyme inhibition or activation, which in turn affects cellular processes.

Temporal Effects in Laboratory Settings

The effects of This compound Given its stability and the long-term effects observed in in vitro or in vivo studies, it is likely that this compound has significant temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models

Metabolic Pathways

This compound: is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound Given its lipophilic nature, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound Given its lipophilic nature and its interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Abietic acid can be synthesized from wood rosin through a series of chemical reactions. One common method involves the isomerization of rosin acids. The process typically includes dissolving wood rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove the ethanol and acid . The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate. The final product is obtained by recrystallization from acetone .

Industrial Production Methods

Industrial production of this compound involves the extraction from tree rosin via isomerization. The rosin is treated with controlled amounts of glycerol or other polyhydric alcohols to convert resin acids into ester gum . This ester gum is then used in various applications such as paints, varnishes, and lacquers due to its drying properties .

Chemical Reactions Analysis

Types of Reactions

Abietic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and other oxygen-rich compounds.

    Substitution: Reactions with bases such as sodium hydroxide or potassium hydroxide are typical.

Major Products

    Oxidation: Hydroxyl-containing oxidized this compound.

    Substitution: Metallic salts of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Abietic acid belongs to the abietane diterpene group, which includes several similar compounds:

Uniqueness

This compound is unique due to its high abundance in rosin and its versatile applications across various fields. Its drying properties and ability to form ester gums make it particularly valuable in industrial applications .

Properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
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InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
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Molecular Formula

C20H30O2
Record name ABIETIC ACID
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Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
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DSSTOX Substance ID

DTXSID7022047
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Molecular Weight

302.5 g/mol
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Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
Record name ABIETIC ACID
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Boiling Point

482 °F at 9 mmHg (NTP, 1992)
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CAS No.

514-10-3, 8050-09-7, 15522-12-0
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
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Melting Point

343 to 345 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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